Cas no 1304787-89-0 (1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol)

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a versatile chemical intermediate featuring a cyclohexanol core substituted with a 4-aminopiperidinylmethyl group. This structure imparts unique reactivity, making it valuable in pharmaceutical and organic synthesis. The presence of both amino and hydroxyl functional groups enhances its utility as a building block for drug discovery, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems. Its rigid cyclohexane framework contributes to stereochemical control in synthetic pathways, while the piperidine moiety offers opportunities for further derivatization. The compound’s balanced polarity ensures moderate solubility in common organic solvents, facilitating purification and handling. Suitable for controlled reactions, it serves as a key precursor in medicinal chemistry applications.
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol structure
1304787-89-0 structure
Product Name:1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol
CAS No:1304787-89-0
MF:C12H24N2O
MW:212.331763267517
CID:4772446
PubChem ID:65208470
Update Time:2025-05-23

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol
    • 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol
    • Inchi: 1S/C12H24N2O/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12/h11,15H,1-10,13H2
    • InChI Key: LWYIWFDXTVZCDB-UHFFFAOYSA-N
    • SMILES: OC1(CCCCC1)CN1CCC(CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • XLogP3: 0.8
  • Topological Polar Surface Area: 49.5

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Pricemore >>

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1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Related Literature

Additional information on 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: A Comprehensive Overview

The compound 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (CAS No. 1304787-89-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of a cyclohexanol moiety and a 4-Aminopiperidine group, which are connected via a methylene bridge. The cyclohexanol ring provides a rigid framework, while the 4-Aminopiperidine group introduces flexibility and functional diversity, making this compound versatile for research and development purposes.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, leveraging modern catalytic methods and optimized reaction conditions. These methods have not only improved the yield but also enhanced the purity of the compound, which is crucial for its application in sensitive biological assays. The synthesis process typically involves multi-step reactions, including nucleophilic substitution, condensation, and reduction steps, ensuring the formation of the desired stereochemistry and functional groups.

The structural features of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol make it an attractive candidate for drug discovery programs. The cyclohexanol moiety is known for its ability to interact with hydrophobic pockets in protein targets, while the 4-Aminopiperidine group can act as a hydrogen bond donor or acceptor, enhancing bioavailability and target binding affinity. Recent studies have explored its potential as a lead compound in anti-inflammatory and analgesic drug development, where it has shown promising activity in preclinical models.

In addition to its pharmaceutical applications, 1304787-89-0 has also been investigated for its role in chemical synthesis as an intermediate. Its ability to undergo various functional group transformations makes it valuable in constructing more complex molecules with diverse pharmacological profiles. For instance, researchers have utilized this compound as a starting material for synthesizing bioactive peptides and small-molecule inhibitors targeting specific enzymes involved in disease pathways.

From an analytical standpoint, the characterization of 1304787-89-0 has been thoroughly documented using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses confirm the compound's purity and structural integrity, which are essential for maintaining consistency across different batches during production. Furthermore, stability studies have demonstrated that the compound exhibits good shelf life under standard storage conditions, ensuring its reliability for long-term research projects.

Looking ahead, the continued exploration of 1304787_89_0 is expected to unlock new insights into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are currently focused on optimizing its pharmacokinetic properties to enhance its efficacy in clinical settings. With ongoing research and development, this compound holds promise as a key player in advancing innovative treatments for various medical conditions.

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